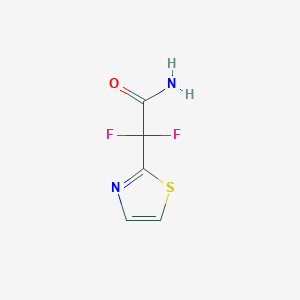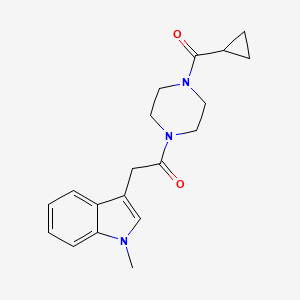![molecular formula C20H27N3O3S B2852068 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 2034202-04-3](/img/structure/B2852068.png)
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with an isopropylsulfonyl group, a piperidine ring, and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenyl Substituent: The phenyl ring is functionalized with an isopropylsulfonyl group through sulfonation reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate precursors.
Formation of the Pyrazole Moiety: The pyrazole ring is formed through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final compound is obtained by coupling the phenyl, piperidine, and pyrazole intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- 2-(4-(ethylsulfonyl)phenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- 2-(4-(propylsulfonyl)phenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15(2)27(25,26)18-6-4-16(5-7-18)14-20(24)23-12-8-17(9-13-23)19-10-11-22(3)21-19/h4-7,10-11,15,17H,8-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTKBPOAUDGHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)


![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)


![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)
![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)



